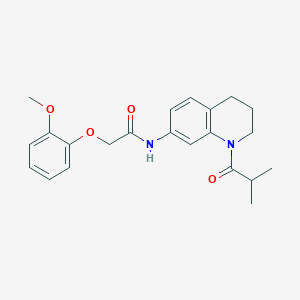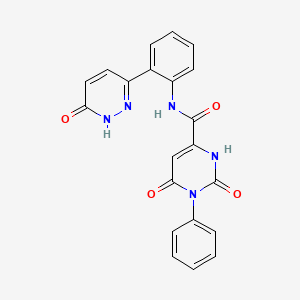
2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H15N5O4 and its molecular weight is 401.382. The purity is usually 95%.
BenchChem offers high-quality 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in synthetic chemistry has led to the development of novel methodologies for constructing complex molecules, including various pyrimidine derivatives. For example, studies have demonstrated the synthesis of thiazolo and triazolo pyrimidines, highlighting techniques like alkylation and cyclization to create compounds with potentially interesting biological activities (Haiza et al., 2000). These methods emphasize the importance of pyrimidine cores in medicinal chemistry and could be applicable to the synthesis and functional exploration of compounds like 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide.
Biological Activities
The development and investigation of pyrimidine derivatives have shown a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, displaying moderate to significant radical scavenging activity (Ahmad et al., 2012). Such studies indicate the potential of pyrimidine and related compounds in developing new therapeutics and could be relevant to the research and applications of the specified compound.
Structural Analysis and Characterization
Advanced techniques in structural analysis, including X-ray crystallography, have been employed to characterize novel dihydropyrimidine compounds, providing insights into their stereochemical properties and potential interactions with biological targets. For instance, asymmetric hetero-Diels-Alder reactions have been utilized to prepare novel chiral dihydropyrimidines, whose structures were elucidated through X-ray studies (Elliott et al., 1998). Such characterization is crucial for understanding the bioactivity and pharmacological potential of compounds.
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potentials of pyrimidine derivatives. Compounds with the pyrimidine core have been synthesized and evaluated for their activity against various pathogens, including Candida albicans, demonstrating the relevance of these molecules in addressing antimicrobial resistance and developing new treatments (Zamaraeva et al., 2015).
Propiedades
IUPAC Name |
2,4-dioxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-11-10-16(24-25-18)14-8-4-5-9-15(14)22-20(29)17-12-19(28)26(21(30)23-17)13-6-2-1-3-7-13/h1-12H,(H,22,29)(H,23,30)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBJIHIIZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71805019 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)
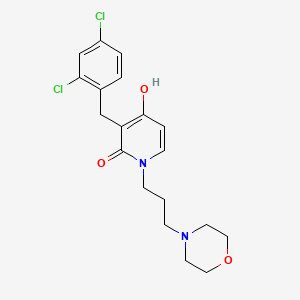
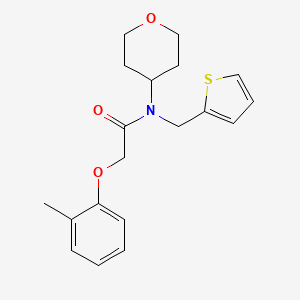
![4-[1-(3,4-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2536490.png)
![Methyl 2H-benzo[e][1,2,4]thiadiazine-3-carboxylate 1,1-dioxide](/img/structure/B2536491.png)
![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)
![(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid](/img/structure/B2536494.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)

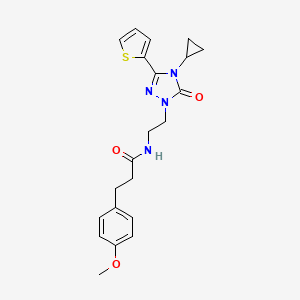
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)
